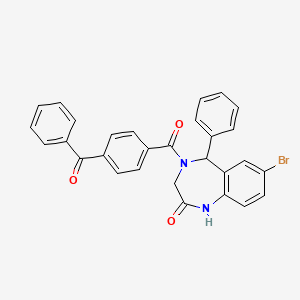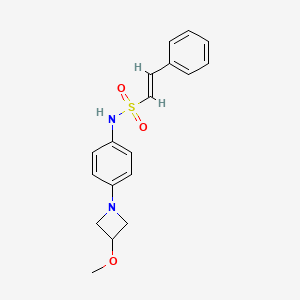![molecular formula C15H10BrF3N4O B2908784 (Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide CAS No. 1252571-91-7](/img/structure/B2908784.png)
(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide” is an organic compound containing several functional groups, including a bromophenyl group, a cyano group, an imidazole ring, and a trifluoroethyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, would likely be a key feature of the molecule’s structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of its functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the cyano group could undergo reactions to form carboxylic acids or amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Wissenschaftliche Forschungsanwendungen
Copper-Mediated Synthesis
A study by Zhou et al. (2016) developed a method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides using copper-mediated aerobic oxidative coupling. This process tolerates a variety of functional groups and operates under mild conditions, indicating potential utility in creating complex imidazole derivatives like the compound Zhou et al., 2016.
Spirocyclic Compounds Synthesis
Grigg et al. (1989) described the regiospecific palladium-catalyzed cyclization of enamides derived from o-iodobenzoic acid and Z-3-bromoacrylic acid, leading to spirocyclic products. This method highlights the synthetic versatility of bromoacrylic acid derivatives, potentially applicable to the synthesis of structurally related compounds Grigg et al., 1989.
Novel Family of Functionalized Imidazoles
Belyaeva et al. (2012) reported the synthesis of (Z)-(2-cyano-1-phenylethenyl)imidazole-2-carboxamides from 1-substituted imidazoles, isocyanates, and cyanophenylacetylene under mild conditions. This reaction provides an efficient route to a new family of functionalized imidazoles, suggesting potential applications in the development of novel compounds with biological or material science applications Belyaeva et al., 2012.
Template-Directed Polymerization
Kanaya and Yanagawa (1986) explored the template-directed polymerization of oligoadenylates using cyanogen bromide, a method relevant for the synthesis of nucleotide polymers. This research might offer insights into synthesizing related compounds through polymerization techniques Kanaya & Yanagawa, 1986.
Synthesis of Benzimidazoles
Lygin and Meijere (2009) described the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis, achieving moderate to good yields. This method demonstrates the synthetic utility of bromophenyl isocyanides, potentially applicable for synthesizing compounds with similar structural motifs Lygin & Meijere, 2009.
Eigenschaften
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N4O/c16-11-3-1-2-4-12(11)22-14(24)10(8-20)7-13-21-5-6-23(13)9-15(17,18)19/h1-7H,9H2,(H,22,24)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXNKVMUIUBGA-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=NC=CN2CC(F)(F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=NC=CN2CC(F)(F)F)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2908708.png)
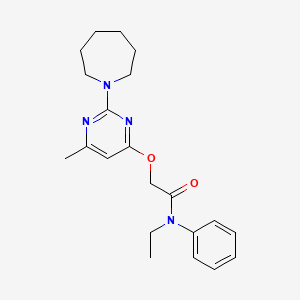
![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2908710.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908713.png)
![4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate](/img/structure/B2908716.png)
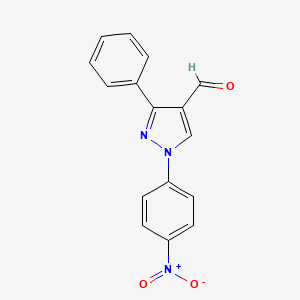
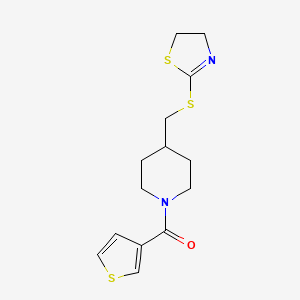
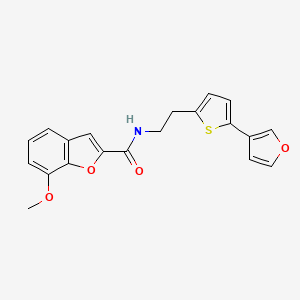
![1-[1-(3-Methoxyphenyl)-3-tert-butyl-1H-pyrazole-5-yl]-3-(2,3-dichlorophenyl)urea](/img/structure/B2908721.png)
